molecular formula C7H7BrN2O2 B2400912 2-Bromo-5-ethyl-4-nitropyridine CAS No. 1804897-58-2

2-Bromo-5-ethyl-4-nitropyridine

Cat. No. B2400912
CAS RN: 1804897-58-2
M. Wt: 231.049
InChI Key: DTXXTSMOFSXVDM-UHFFFAOYSA-N
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Description

2-Bromo-5-ethyl-4-nitropyridine is a chemical compound used in various organic synthesis processes . It is often used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .


Synthesis Analysis

The synthesis of 2-Bromo-5-ethyl-4-nitropyridine involves several steps. One method involves the use of 2-amino-5-bromopyridine as a starting material, which undergoes a series of reactions including oxidation and heating to produce 2-nitro-5-bromopyridine . Another method involves the reaction of 2-bromopyridine with Glacial acetic acid, acetic anhydride, hydrogen peroxide, and other reagents .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-ethyl-4-nitropyridine is C5H3BrN2O2 . The molecular weight is approximately 202.993 Da .


Chemical Reactions Analysis

2-Bromo-5-ethyl-4-nitropyridine can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It can also react with terminal acetylenes in the Sonogashira reaction to synthesize substituted 5-nitro-2-ethynylpyridines .


Physical And Chemical Properties Analysis

2-Bromo-5-ethyl-4-nitropyridine is an off-white to light yellow crystal . It has a melting point of 139-141 °C and a boiling point of 145-147 °C/10 mmHg . It is insoluble in water .

Scientific Research Applications

Synthesis and Chemical Reactions 2-Bromo-5-ethyl-4-nitropyridine serves as a crucial intermediate in the synthesis of various pyridine derivatives. It's noted for its role in the synthesis of 2‐amino‐5‐ethoxypyridine, although certain synthesis routes, like starting from 2-aminopyridine via 2-amino-5-bromopyridine, are deemed unfeasible due to side-reactions. An alternative synthesis path through 5-bromo-2-nitro-pyridine also does not yield better results, with sodium ethylate replacing not the bromine atom but the nitro group by ethoxyl (Hertog et al., 2010). Large-scale production of 5-Bromo-2-nitropyridine has been explored, where hydrogen peroxide oxidation is used, underscoring its significance in industrial applications (Agosti et al., 2017).

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethyl-4-nitropyridine in chemical reactions often involves its role as a reagent. For example, in the Suzuki-Miyaura coupling reaction, it acts as an organoboron reagent that undergoes transmetalation with a palladium catalyst .

Safety and Hazards

2-Bromo-5-ethyl-4-nitropyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper personal protective equipment should be worn when handling this chemical .

Future Directions

The future directions of 2-Bromo-5-ethyl-4-nitropyridine research could involve exploring its potential applications in other types of organic synthesis reactions. For instance, it could be used in the development of new coupling reactions or in the synthesis of novel organic compounds .

properties

IUPAC Name

2-bromo-5-ethyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-5-4-9-7(8)3-6(5)10(11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXXTSMOFSXVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethyl-4-nitropyridine

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